molecular formula C19H10Cl2N2O5S2 B5515921 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one

5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5515921
M. Wt: 481.3 g/mol
InChI Key: TZYXSANMBNHZOO-VRJGVJMVSA-N
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Description

5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H10Cl2N2O5S2 and its molecular weight is 481.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 479.9408192 g/mol and the complexity rating of the compound is 784. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound shares structural similarities with various thiazolidin-4-one derivatives, which have been extensively studied for their chemical synthesis and potential applications in medicinal chemistry. For instance, novel thioxothiazolidin-4-one derivatives have been synthesized to investigate their anticancer and antiangiogenic effects in vivo. These derivatives showed significant inhibition of tumor growth and angiogenesis in mouse models, suggesting potential therapeutic applications in cancer treatment (Chandrappa et al., 2010). Additionally, microwave-assisted synthesis of bis(2-thioxothiazolidin-4-one) derivatives has been explored for their potential as GSK-3 inhibitors, highlighting the versatility of thiazolidin-4-one compounds in drug discovery (Kamila & Biehl, 2012).

Pharmacological Potential

Thiazolidin-4-one derivatives, akin to the compound of interest, have demonstrated a broad spectrum of biological activities. Synthesis and evaluation of novel thiazolidinones containing the benzothiazole moiety have been performed, with some derivatives exhibiting anticancer activity on various cancer cell lines. This suggests the potential of such compounds in developing new anticancer therapies (Havrylyuk et al., 2010). Furthermore, thiazolidin-4-one derivatives have been studied for their antimicrobial activity, showcasing their potential in combating bacterial infections (Patel & Shaikh, 2010).

Methodological Innovations

Research into thiazolidin-4-one compounds has also contributed to methodological advancements in synthetic chemistry. For example, microwave-assisted rapid synthesis techniques have been developed for the efficient production of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidin-4-one derivatives. This approach has demonstrated advantages in terms of reaction speed and product yield, indicating its utility in streamlining the synthesis of complex molecules (Mistry & Desai, 2006).

Properties

IUPAC Name

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2N2O5S2/c20-11-4-15-13(25-7-27-15)1-9(11)3-17-18(24)23(19(29)30-17)22-6-10-2-14-16(5-12(10)21)28-8-26-14/h1-6H,7-8H2/b17-3-,22-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYXSANMBNHZOO-VRJGVJMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=S)S3)N=CC4=CC5=C(C=C4Cl)OCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=S)S3)/N=C/C4=CC5=C(C=C4Cl)OCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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